o-Isobutyrotoluidide, 6-chloro-
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Overview
Description
o-Isobutyrotoluidide, 6-chloro-: is a chemical compound with the molecular formula C11H14ClNO and a molecular weight of 211.69 g/mol . . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o-Isobutyrotoluidide, 6-chloro- typically involves the reaction of 2-chloro-6-methylaniline with isobutyryl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of o-Isobutyrotoluidide, 6-chloro- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product . The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency .
Chemical Reactions Analysis
Types of Reactions: o-Isobutyrotoluidide, 6-chloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide .
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: o-Isobutyrotoluidide, 6-chloro- is used as an intermediate in the synthesis of various organic compounds . It is also used in the study of reaction mechanisms and kinetics .
Biology: In biological research, this compound is used to study enzyme interactions and inhibition . It is also used in the development of biochemical assays .
Medicine: It is studied for its pharmacological properties and potential use in drug design .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals . It is also used in the formulation of certain polymers and resins .
Mechanism of Action
The mechanism of action of o-Isobutyrotoluidide, 6-chloro- involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites . This interaction can lead to changes in the enzyme’s conformation and function . The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
4-Chloro-o-toluidine: This compound has a similar structure but differs in the position of the chlorine atom.
2-Chloro-6-methylaniline: This is a precursor in the synthesis of o-Isobutyrotoluidide, 6-chloro- and shares similar chemical properties.
Uniqueness: o-Isobutyrotoluidide, 6-chloro- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity . Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial use .
Properties
CAS No. |
70289-11-1 |
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Molecular Formula |
C11H14ClNO |
Molecular Weight |
211.69 g/mol |
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-methylpropanamide |
InChI |
InChI=1S/C11H14ClNO/c1-7(2)11(14)13-10-8(3)5-4-6-9(10)12/h4-7H,1-3H3,(H,13,14) |
InChI Key |
OAFBBKGNQZVRKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C(C)C |
Origin of Product |
United States |
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